Product packaging for Cerium;copper(Cat. No.:CAS No. 12157-57-2)

Cerium;copper

Cat. No.: B14720440
CAS No.: 12157-57-2
M. Wt: 521.4 g/mol
InChI Key: IZLUNDVIKOMLOR-UHFFFAOYSA-N
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Description

Evolution of Ce-Cu Intermetallic Compounds in Modern Chemistry

Cerium-copper intermetallics form through controlled solid-state reactions, where atomic packing and electron configuration dictate phase stability. In binary systems, CeCu (CsCl-type cubic structure) and CeCu₂ (orthorhombic structure) emerge as predominant phases, with lattice parameters sensitive to stoichiometry. High-resolution transmission electron microscopy (TEM) studies reveal that CeCu₂ develops layered domains with alternating cerium-rich and copper-rich planes, a feature linked to its enhanced thermal stability compared to pure copper.

The introduction of secondary elements (e.g., nickel, tin) modifies phase evolution. For instance, in Cu-(Ce,Ni) diffusion couples, nickel substitutes copper sites in CeCu₂, forming (Ce,Cu,Ni) ternary phases that suppress Kirkendall void formation during annealing. Such behavior parallels observations in high-entropy alloys, where configurational entropy stabilizes multi-component intermetallics. Density functional theory (DFT) calculations predict that Ce-Cu intermetallics exhibit hybridized 4f-3d electronic states, reducing charge localization and enhancing electrical conductivity compared to individual metals.

Phase Crystal Structure Lattice Parameters (Å) Key Properties
CeCu Cubic (CsCl) a = 3.68 High ductility, metallic bonding
CeCu₂ Orthorhombic a = 4.52, b = 7.01, c = 5.33 Layered magnetism, thermal stability
Ce₃Cu₄Si₄ Tetragonal a = 7.89, c = 5.67 Heavy fermion behavior

Milestones in Bimetallic Ce-Cu Catalyst Development

The catalytic potential of cerium-copper systems was unlocked through advances in nanoparticle synthesis and support engineering. A pivotal breakthrough occurred in the 1990s, when ceria (CeO₂)-supported copper nanoparticles demonstrated exceptional activity in CO oxidation—a critical reaction for automotive emissions control. The CeO₂ lattice accommodates copper ions via oxygen vacancies, creating Ce³⁺/Ce⁴⁺ redox pairs that synergize with Cu⁰/Cu⁺ active sites.

Recent innovations include:

  • Microwave-assisted synthesis : Producing 2–5 nm Cu-CeO₂ core-shell particles with 85% dispersion on mesoporous silica. These catalysts achieve 99% CO conversion at 150°C, outperforming platinum-group metals.
  • Flame spray pyrolysis : Generating CeCuOₓ mixed oxides with defective spinel structures. These materials exhibit turnover frequencies (TOF) of 0.15 s⁻¹ for methane combustion, attributed to Ce³⁺-O-Cu²⁺ bridging sites that activate O₂ molecules.
  • Electrodeposited Cu-Ce alloys : Nanotubular architectures with 50–100 nm pore diameters, showing 93% Faradaic efficiency in CO₂ electroreduction to ethanol.

The table below summarizes catalytic benchmarks:

Catalyst Type Reaction Temperature (°C) Conversion (%) Selectivity (%)
Cu/CeO₂ (5 wt%) CO oxidation 150 99 100 (CO₂)
CeCuOₓ spinel CH₄ combustion 450 95 98 (CO₂ + H₂O)
Cu-Ce nanotube array CO₂ → ethanol 25 (electrolysis) 87 93

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeCu6 B14720440 Cerium;copper CAS No. 12157-57-2

Properties

CAS No.

12157-57-2

Molecular Formula

CeCu6

Molecular Weight

521.4 g/mol

IUPAC Name

cerium;copper

InChI

InChI=1S/Ce.6Cu

InChI Key

IZLUNDVIKOMLOR-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ce]

Origin of Product

United States

Preparation Methods

Wet Chemical Preparation Methods

Impregnation Methods

Wet Impregnation Method

The wet impregnation method is a common procedure for preparing CuO-CeO₂ catalysts. This method involves three primary steps:

  • Contacting the support (CeO₂) with an impregnating solution of copper precursors (nitrate, sulphate, acetate, etc.)
  • Drying the support to remove imbibed liquid
  • Thermal decomposition followed by activation through reduction or other appropriate treatments

A typical procedure described by Zheng et al. begins with the preparation of CeO₂ through thermal decomposition of cerous nitrate (Ce(NO₃)₃·6H₂O) in air for 4 hours at temperatures between 400-700°C. The resulting CeO₂ supports are then impregnated with an aqueous solution of Cu(NO₃)₂·3H₂O for 5 hours, followed by water evaporation at 60°C. The materials are subsequently dried overnight at 80°C and calcined in air for 3.5 hours at temperatures ranging from 300-800°C. The final loading of CuO in these samples typically reaches 6.3 weight percent.

One limitation of this method is that Cu(II) ions tend to segregate from CeO₂ supports, forming non-active tenorite (CuO) particles, even at low Cu(II) loadings.

Co-impregnation Method

Co-impregnation represents a general technique for synthesizing supported heterogeneous catalysts containing active metals, promoters, and stabilizers. In this method, copper and cerium precursors (typically nitrates, sulphates, or acetates) are dissolved in an aqueous solution. The mixture is then subjected to drying and thermal treatment to produce the final catalyst. This method enables simultaneous incorporation of multiple components, facilitating intimate mixing of copper and cerium species.

Precipitation Methods

Precipitation Deposition Method

The precipitation deposition method involves suspending ceria particles in water, followed by the addition of an aqueous solution of Cu(NO₃)₂ (typically 0.1 M) under continuous stirring. During this process, the pH is maintained at approximately 9.0 through the addition of NaOH solution (0.25 M). After additional stirring for 60 minutes, the precipitate is filtered, washed, dried overnight at 80°C in air, and calcined at 400°C for 4 hours.

This method has been reported to generate synergistic effects between CuO and ceria, particularly when utilizing ceria nanorods with high-energy, reactive {001} and {110} planes, resulting in enhanced catalytic performance for CO oxidation.

Co-precipitation Method

The co-precipitation method is one of the most widely employed techniques for synthesizing cerium-copper oxides. This method involves the synthesis of mixed Ce(III) and Cu(II) precursors through heterogeneous co-precipitation in basic media.

Liu et al. have described a quantitative approach using metal nitrates as precursor salts and (NH₄)₂Ce(NO₃)₆ as the cerium source. The preparation procedure includes:

  • Mixing aqueous metal nitrate solutions with urea (NH₂-CO-NH₂)
  • Heating the solution to 100°C under vigorous stirring
  • Boiling the resulting gel for 8 hours
  • Filtering and washing the precipitate with deionized water
  • Drying the cake in a vacuum oven at 80-100°C for 10-12 hours
  • Crushing the dried material and calcining at 650°C for 4 hours

The resulting catalysts typically exhibit BET surface areas in the range of 90-100 m²/g after calcination at 650°C.

Sol-Gel Methods

The sol-gel method offers excellent control over composition homogeneity at the molecular level, allowing for the synthesis of high-purity materials with controlled texture and structure.

Citrate Complexation Method

The citrate complexation method involves the use of citric acid as a complexing agent for metal ions. As described in one protocol, appropriate amounts of cerium and copper precursors (typically nitrates) are dissolved in distilled water, followed by the addition of citric acid. The solution is mixed and heated at 80°C until a transparent gel forms. The gel is then dried overnight at 110°C, decomposed at 300°C for 1 hour, and calcined at 500°C for 3 hours in static air.

Marban et al. prepared solid dispersions of copper oxide in ceria following this method by dissolving copper(II) nitrate, cerium(III) nitrate, and citric acid in deionized water. The solution is placed in an oven at 70°C for two days, resulting in a yellow-green rigid meringue that is subsequently heated under air flow at various heating rates (1-10°C/min) to reach calcination temperatures of 450-550°C, where it is maintained for 4 hours.

Standard Sol-Gel Method

A standard sol-gel method for preparing cerium-copper-zinc mixed oxides has been reported using ammonium cerium(IV) nitrate, copper sulphate, zinc sulphate, and ammonium hydroxide as precursors. In this procedure, precursor solutions are mixed together, and ammonium hydroxide is added dropwise to maintain a pH of 8. The mixture is then subjected to magnetic stirring for about 5 hours. The resulting slurry is filtered, washed with distilled water to remove anion impurities, and dried overnight followed by oven drying to remove water molecules.

Table 1: Comparison of Sol-Gel Preparation Methods for Cerium-Copper Compounds

Method Precursors pH Temperature (°C) Calcination (°C) Properties Reference
Citrate Complexation Ce(NO₃)₃, Cu(NO₃)₂, Citric acid Not specified 80 (gel formation) 500 for 3h Highly selective to CO₂, low reaction temperature
Standard Sol-Gel Ammonium cerium(IV) nitrate, copper sulphate 8 Room temperature (stirring) Not specified Pale green color mixed oxide

Combustion Methods

Urea-Nitrate Combustion Method

The urea-nitrate combustion method exploits the exothermic reaction between a fuel (urea) and an oxidizer (nitrates) to produce cerium-copper oxide catalysts. This method is explored for high-yield preparation of CuO-CeO₂ catalysts precursors, where solutions containing urea, Ce(NO₃)₃, and Cu(NO₃)₂ are aged at 363 K for 5 hours. This process achieves quantitative coprecipitation in the form of amorphous Cu(II)-Ce(III) basic carbonates, with Cu(II) contents reaching up to 40%.

Upon mild thermal treatment under air at 723 K, these precursors are readily converted into CuO-promoted nanometric ceria. Notably, no tenorite (CuO) segregation is observed after annealing at 873 K.

Solution Combustion Synthesis (SCS)

Solution combustion synthesis (SCS) represents another effective approach for preparing cerium-copper-manganese oxide catalysts. In this method, metal nitrates serve as oxidizers while organic compounds like urea, glycine, or hydrazine function as fuels. The rapid, self-sustaining exothermic reaction that occurs upon ignition produces fine, homogeneous mixed oxide powders.

Thermal Methods

Hydrothermal Methods

Conventional Hydrothermal Method

The hydrothermal method involves chemical reactions in a sealed vessel under high pressure and temperature conditions. For cerium-copper oxide preparation, precursor solutions containing cerium and copper salts are typically placed in an autoclave and subjected to elevated temperatures (180-200°C) for several hours.

Continuous Hydrothermal Flow Synthesis

A novel eco-friendly high-throughput continuous hydrothermal flow system has been developed for synthesizing doped ZnO nanoparticles, including cerium and copper dopants. In this system, precursor solutions prepared at room temperature are pumped through Polytetrafluoroethylene (PTFE) tubing connected to a reaction mixer. The mixture encounters supercritical water, which acts as the crystallization medium, rapidly converting metal salts to oxide nanoparticles through hydrolysis and dehydration.

The procedure involves:

  • Preparing precursor solutions from metal nitrates (e.g., Ce(NO₃)₃·6H₂O, Cu(NO₃)₂·3H₂O)
  • Pumping solutions through the flow system at a rate of 40 ml/min
  • Mixing with supercritical water in the reaction center
  • Cooling the product to 40°C
  • Collecting the nanoparticle slurry at 25°C after passing through a back pressure regulator
Alcohothermal Method

The alcohothermal method involves thermal treatment in alcohol under pressure. For CuO/CeO₂ catalyst preparation, a typical procedure involves preparing CeO₂ nanocrystals through an alcohothermal process, followed by impregnation with Cu(NO₃)₂.

In a standard protocol, CeO₂ nanocrystals are synthesized by dissolving Ce(NO₃)₃·6H₂O in ethylene glycol, transferring the solution to an autoclave, and subjecting it to alcohothermal treatment at 180°C for 5 hours under autogenous pressure. After cooling, the precipitates are separated, washed, and dried. The resulting CeO₂ is then impregnated with Cu(NO₃)₂ aqueous solutions, dried at 80°C overnight, and calcined at temperatures between 300-500°C for 3.5 hours in air, typically achieving a CuO loading of 6 wt%.

Thermal Decomposition

Thermal decomposition of metal precursors represents another approach for synthesizing cerium-copper materials. Various precursors can be employed, including copper(II) acetylacetonate, copper oleate complexes, and bis(salicylidiminato)copper(II).

The process generally involves:

  • Preparation of suitable metal precursors
  • Controlled thermal treatment under specific atmospheres
  • Decomposition to form the desired oxide phases

For instance, thermal decomposition of copper(II) acetylacetonate has been reported to yield copper and copper oxide nanoparticles with controlled size and morphology.

Special Preparation Techniques

Microwave-Assisted Methods

Microwave-assisted synthesis offers advantages including rapid heating, uniform temperature distribution, and enhanced reaction rates. For cerium-copper materials, microwave irradiation has been employed in polyol synthesis to prepare copper nanocrystals that can be subsequently supported on ceria.

A typical procedure involves:

  • Dissolving copper precursors (e.g., copper acetylacetonate) in a suitable solvent (e.g., benzyl alcohol)
  • Subjecting the solution to microwave irradiation
  • Collecting and processing the resulting nanoparticles

Microwave-assisted polyol synthesis has been reported to offer high reaction rates and yields products with narrow particle size distributions.

Solvated Metal Atom Dispersed Method

The Solvated Metal Atom Dispersed (SMAD) method represents a specialized technique for preparing highly dispersed copper species on ceria supports. In this approach, metal atoms are generated in the vapor phase, typically through resistive heating, and then co-condensed with solvent vapors at cryogenic temperatures to form solvated metal atoms or clusters.

For copper-ceria catalysts, a typical procedure involves:

  • Vaporizing copper metal by resistive heating in a vacuum chamber
  • Co-condensing copper vapor with toluene at -196°C
  • Warming the resulting copper-toluene complex to -78°C
  • Transferring the precursor solution to pre-cooled (-78°C) CeO₂
  • Impregnating CeO₂ with solvated Cu atom solution for 5 hours at -78°C under stirring
  • Gradually warming the Cu-toluene/CeO₂ slurry to room temperature
  • Removing excess toluene and drying under vacuum

The resultant Cu/CeO₂ catalyst is typically stored and handled in a nitrogen-filled glove box due to its air sensitivity. CuO/CeO₂ catalysts can be produced by oxidizing the Cu/CeO₂ catalyst in oxygen at 200°C for 3 hours.

Leaching Method

The leaching method employs templating strategies to create mesoporous cerium-copper bimetal oxides. Zhu et al. have described a procedure where:

  • A stock mixed solution of Cu(II) nitrate and Ce(III) nitrate is prepared in ethanol
  • KIT-6 silica (0.2 g) is dispersed in 3.0 ml of the ethanol solution
  • The mixture is stirred at room temperature for 1 hour
  • Ethanol is removed by evaporation through heating overnight at 373 K
  • The resulting powder is heated at 673 K for 6 hours to decompose nitrate species
  • The impregnation step is repeated with 2.0 ml of metal salt solution to achieve higher loadings
  • After evaporating the solvent, the material is calcined at 823 K for 6 hours
  • The silica template is removed through etching twice in 10 ml of 2.0 M NaOH aqueous solution at 323 K
  • The mesoporous bimetal oxides are recovered by centrifugation, washed with water, and dried at 323 K

Characterization and Properties

The physicochemical properties of cerium-copper compounds are fundamentally influenced by their preparation methods. Comprehensive characterization is essential for understanding structure-property relationships and optimizing synthesis parameters.

Surface Properties and Redox Behavior

The surface area and porosity of cerium-copper materials significantly impact their catalytic performance. Nitrogen adsorption measurements have shown that preparation methods substantially influence these properties, with coprecipitation and sol-gel methods typically yielding higher surface areas compared to impregnation techniques.

Table 2: Influence of Preparation Method on Surface Properties of CuO-CeO₂ Catalysts

Preparation Method Typical Surface Area (m²/g) Typical Pore Structure Reference
Wet Impregnation 30-60 Mesoporous
Co-precipitation 90-100 Mesoporous
Urea Method 80-100 Mesoporous
Sol-Gel 70-90 Mesoporous
Hydrothermal 50-80 Mesoporous
Leaching 100-200 Mesoporous

The redox properties of cerium-copper materials, central to their catalytic performance, are commonly evaluated through temperature-programmed reduction (TPR) and oxidation (TPO) studies. EPR spectroscopy has revealed that after calcination at 573 K, copper(II) in both coprecipitated and impregnated materials exists as a mixture of isolated Cu²⁺ ions and amorphous clusters or aggregates of Cu²⁺ ions, with Cu²⁺ dimers forming at higher temperatures (873 K).

In-situ redox studies have demonstrated that amorphous copper(II) aggregates are most easily reduced by exposure to CO at 473 K, followed by dimer species at 573 K, and finally isolated Cu²⁺ monomers at 673 K, at which point signals due to Ce³⁺ appear, indicating reduction of the support.

Electronic and Surface Chemical States

X-ray photoelectron spectroscopy (XPS) studies have revealed that the preparation method significantly influences the oxidation states and surface concentrations of copper and cerium species. The Cu²⁺/Cu⁺ and Ce⁴⁺/Ce³⁺ ratios at the surface vary depending on the preparation technique, with implications for catalytic activity.

UV-Vis spectroscopy of copper-cerium materials typically shows strong absorption bands below 350 nm attributed to cerium oxide, with additional bands in the 600-800 nm range corresponding to d-d transitions of Cu²⁺ species. The position and intensity of these bands provide information about the coordination environment and dispersion of copper species.

Applications

The catalytic applications of cerium-copper compounds are diverse and include:

  • CO oxidation - Cerium-copper oxides exhibit exceptional activity for CO oxidation, with 100% conversion occurring at temperatures as low as 343 K even for high CO concentrations and stoichiometric CO/O₂ compositions.

  • VOC oxidation - Cerium-copper-manganese oxides prepared by solution combustion synthesis have demonstrated high activity for the oxidation of volatile organic compounds (VOCs) such as ethylene and propylene.

  • CO₂ electroreduction - Cerium single atoms modified crystalline-amorphous dual-phase copper catalysts have shown promise for the electrosynthesis of acetate from carbon monoxide with high Faradaic efficiency.

  • Sonogashira coupling - Cu₂O@Cu core-shell nanoparticles have been employed for Sonogashira coupling reactions, offering an alternative to noble metal catalysts.

  • N-arylation - Cu@Cu₂O nanoparticles supported on reduced graphene oxide have demonstrated efficiency for the N-arylation of N-heterocycles.

Table 3: Catalytic Performance of Cerium-Copper Materials Prepared by Different Methods

Preparation Method Application Performance Metrics Reference
Coprecipitation CO oxidation 100% conversion at 343 K
Solution Combustion Synthesis Ethylene oxidation Complete conversion at 250°C
Urea Method CO-PROX Best performance with ~20% Cu
Impregnation CO oxidation Active at temperatures >373 K

Chemical Reactions Analysis

Types of Reactions: Cerium and copper compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation state of cerium can vary between +3 and +4, while copper can exist in +1 and +2 oxidation states. These variable oxidation states allow for a wide range of redox reactions.

Common Reagents and Conditions: Common reagents used in the reactions of cerium and copper compounds include hydrogen, oxygen, and ammonia. For instance, in the selective catalytic reduction of nitrogen oxides, cerium/copper compounds act as catalysts in the presence of ammonia, leading to the formation of nitrogen and water .

Major Products: The major products formed from the reactions of cerium and copper compounds depend on the specific reaction conditions. For example, the reduction of cerium oxide and copper oxide in a hydrogen atmosphere results in the formation of cerium/copper alloy and water .

Scientific Research Applications

Cerium and copper compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the selective catalytic reduction of nitrogen oxides. In biology and medicine, cerium oxide nanoparticles are studied for their antioxidant properties and potential use in treating oxidative stress-related diseases . In industry, cerium and copper compounds are used in the production of advanced materials, such as high-performance alloys and coatings .

Mechanism of Action

The mechanism of action of cerium and copper compounds is primarily based on their redox properties. Cerium can switch between +3 and +4 oxidation states, while copper can switch between +1 and +2 oxidation states. This ability to undergo redox cycling allows these compounds to act as effective catalysts in various chemical reactions. The molecular targets and pathways involved in these reactions include the activation of oxygen and nitrogen species, which are crucial for catalytic processes .

Comparison with Similar Compounds

Cu/CeO₂ vs. Pd/CeO₂ Catalysts

Cerium oxide-supported copper (Cu/CeO₂) and palladium (Pd/CeO₂) catalysts exhibit comparable methanol synthesis activity (~0.3 mmol·g⁻¹ active metal loading at 473 K). However, Cu/CeO₂ demonstrates superior cost-effectiveness due to copper's abundance. Both systems rely on small nanoparticle sizes (~2–3 nm) and strong metal-support interactions, but CeO₂ uniquely enhances copper's reducibility and oxygen storage capacity, critical for CO oxidation and hydrogenation reactions .

Table 1: Catalytic Performance of Cu-Ce-Based Systems

Catalyst System Application Optimal Cu/Ce Ratio Activity Metric Reference
CuO-ZnO-CeO₂ CO₂ Hydrogenation 0.5 (CuO:CeO₂ wt%) 45 m²·g⁻¹ (MSA)
Cu-Ce-Sn Oxide CO Preferential Oxidation 20 wt% Cu 95% CO Conversion
Pd/CeO₂ Methanol Synthesis 0.3 mmol·g⁻¹ Pd 0.12 mol·h⁻¹·g⁻¹

Table 2: Metal Uptake Modulation by Cerium Compounds

Cerium Compound Effect on Cu Uptake Mechanism Reference
CeO₂ Nanoparticles ↓ 40% in roots Competition for IRT transporters
Ce(III) Chloride ↓ 25% in shoots Downregulation of Cu-binding proteins

Sorption Properties

Cerium(IV) phosphate (CePO₄) exhibits exceptional Cu²⁺ adsorption capacity (122 mg·g⁻¹) due to its low solubility (Ksp ~10⁻²⁵) and high surface area. Comparatively, titanium(IV) and zirconium(IV) phosphates show lower Cu²⁺ uptake (98 and 85 mg·g⁻¹, respectively), attributed to weaker Lewis acid-base interactions with Cu²⁺ .

Redox and Structural Behavior

  • Redox Activity : Cerium(IV/III) redox cycling facilitates radical generation (e.g., •OH) in catalytic and environmental contexts, unlike copper’s Cu⁺/Cu²⁺ cycling, which primarily drives enzymatic processes (e.g., cytochrome c oxidase) .
  • Doping Effects : Cu²⁺ doping in CeO₂ introduces oxygen vacancies, enhancing photocatalytic activity by 60% compared to pure CeO₂. The ionic radius similarity (Cu²⁺: 0.73 Å; Ce³⁺: 1.14 Å) enables lattice substitution without structural distortion .

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